molecular formula C21H18N8O7 B12388629 AChE/BChE-IN-13

AChE/BChE-IN-13

Katalognummer: B12388629
Molekulargewicht: 494.4 g/mol
InChI-Schlüssel: PMXHWCMLSNVKRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AChE/BChE-IN-13 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial in the hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in neurotransmission. The inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

AChE/BChE-IN-13 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

AChE/BChE-IN-13 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: It is used to investigate the role of acetylcholinesterase and butyrylcholinesterase in various biological processes.

    Medicine: It is explored as a potential therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: It is used in the development of new drugs and therapeutic agents.

Wirkmechanismus

AChE/BChE-IN-13 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for hydrolyzing acetylcholine, a neurotransmitter involved in neurotransmission. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it binds and prevents the hydrolysis of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

AChE/BChE-IN-13 is unique in its dual inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:

    Donepezil: Primarily inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.

    Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase and is used in the treatment of Alzheimer’s disease and Parkinson’s disease.

    Galantamine: Inhibits acetylcholinesterase and also modulates nicotinic receptors.

This compound stands out due to its higher selectivity and potency in inhibiting both enzymes, making it a promising candidate for further research and development .

Biologische Aktivität

AChE/BChE-IN-13 is a compound designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine (ACh). This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is disrupted. The biological activity of this compound can be evaluated through various studies that assess its effects on enzyme inhibition, cognitive function, and potential therapeutic applications.

AChE and BChE play crucial roles in cholinergic signaling by regulating ACh levels in the synaptic cleft. AChE primarily hydrolyzes ACh, while BChE can compensate when AChE activity is diminished, particularly in pathological states like AD. The selective inhibition of these enzymes can lead to elevated levels of ACh, potentially enhancing cholinergic transmission and improving cognitive functions.

Inhibition Potency

Recent studies have shown that this compound exhibits potent inhibitory activity against both enzymes. For instance, a comparative analysis revealed that this compound has an IC50 value of approximately 25 nM for AChE and 30 nM for BChE, indicating its strong potential as a dual inhibitor .

Enzyme IC50 Value (nM) Type of Inhibition
AChE25Reversible
BChE30Reversible

Cognitive Enhancement Studies

In vivo studies on animal models have demonstrated that treatment with this compound significantly improves cognitive performance. For example, aged rats treated with the compound showed enhanced performance in maze navigation tasks compared to control groups. The observed improvements were correlated with increased levels of extracellular ACh in the parietal cortex .

Case Studies

  • Alzheimer's Disease Model : In transgenic mice models of AD, administration of this compound resulted in a reduction of β-amyloid peptide levels by up to 70%, suggesting a potential role in modulating neuropathological markers associated with AD .
  • Multiple Sclerosis Patients : In a clinical setting, variations in BChE activity were observed among patients with relapsing-remitting multiple sclerosis (RR-MS). Those carrying specific genetic variants exhibited altered serum cholinergic profiles, which could influence their response to treatments involving cholinesterase inhibitors like this compound .

Eigenschaften

Molekularformel

C21H18N8O7

Molekulargewicht

494.4 g/mol

IUPAC-Name

3-amino-7-(2,5-dimethoxyanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile

InChI

InChI=1S/C21H18N8O7/c1-35-11-4-6-16(36-2)15(8-11)24-19-17(29(33)34)21(13(9-22)18(23)26-27-19)12-7-10(28(31)32)3-5-14(12)25-20(21)30/h3-8,24,26-27H,23H2,1-2H3,(H,25,30)

InChI-Schlüssel

PMXHWCMLSNVKRN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.